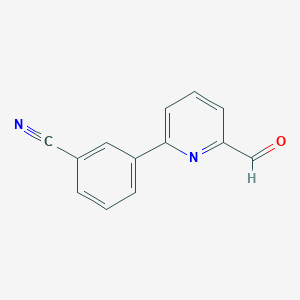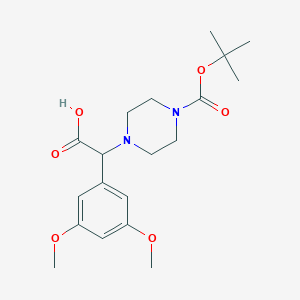
2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid
描述
2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group, and a phenylacetic acid moiety substituted with two methoxy groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step yields 1-Boc-piperazine.
Formation of the Phenylacetic Acid Derivative: 3,5-Dimethoxybenzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3,5-dimethoxyphenylmethanol. This intermediate is then oxidized to 3,5-dimethoxyphenylacetic acid using an oxidizing agent such as Jones reagent.
Coupling Reaction: The protected piperazine (1-Boc-piperazine) is coupled with 3,5-dimethoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free piperazine derivative.
Substitution Reactions: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Oxidation and Reduction: The phenylacetic acid moiety can be subjected to oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).
Oxidation: Jones reagent (chromic acid in acetone).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Deprotection: Free piperazine derivative.
Substitution: Substituted phenylacetic acid derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学研究应用
2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It serves as a building block for the development of chemical probes and bioactive molecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the piperazine ring and the phenylacetic acid moiety allows for interactions with various molecular targets, including G-protein coupled receptors (GPCRs) and ion channels. The methoxy groups on the phenyl ring can enhance binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
2-(4-Boc-piperazinyl)-2-phenylacetic acid: Lacks the methoxy groups on the phenyl ring.
2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid: Has methoxy groups at the 3 and 4 positions instead of 3 and 5.
2-(4-Boc-piperazinyl)-2-(3,5-dimethylphenyl)acetic acid: Has methyl groups instead of methoxy groups on the phenyl ring.
Uniqueness
2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid is unique due to the presence of methoxy groups at the 3 and 5 positions on the phenyl ring. These substituents can influence the compound’s chemical reactivity, binding affinity, and selectivity for molecular targets. The Boc-protected piperazine ring also provides a versatile handle for further functionalization and derivatization.
属性
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-8-6-20(7-9-21)16(17(22)23)13-10-14(25-4)12-15(11-13)26-5/h10-12,16H,6-9H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKYCGTTWYIIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC(=C2)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376121 | |
| Record name | AG-H-57220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-69-1 | |
| Record name | α-(3,5-Dimethoxyphenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-57220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


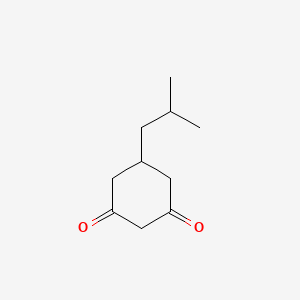
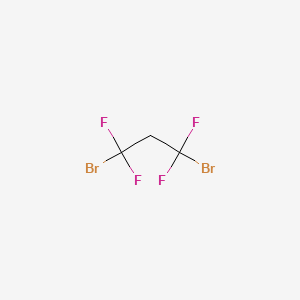
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597465.png)
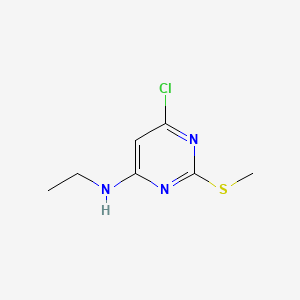

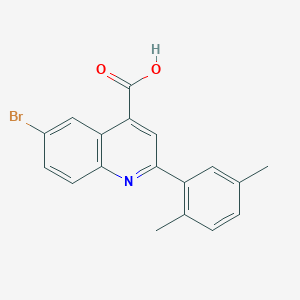
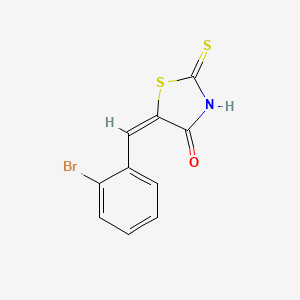
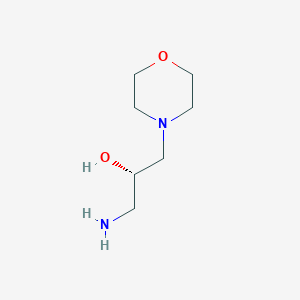
![3-Chloromethyl-4H-[1,2,4]triazole](/img/structure/B1597478.png)
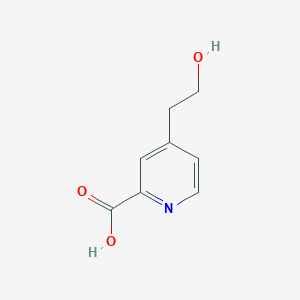
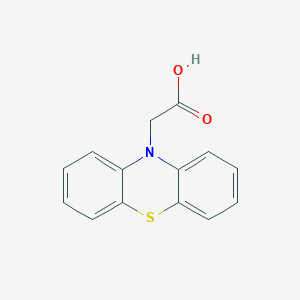
![4-Boc-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B1597481.png)

